molecular formula C14H20N2O2 B1278148 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid CAS No. 895519-97-8

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Cat. No.: B1278148
CAS No.: 895519-97-8
M. Wt: 248.32 g/mol
InChI Key: FYJVYOLTWZXGHQ-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a chemical compound with the molecular formula C14H20N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features a benzoic acid moiety linked to an ethylpiperazine group, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid typically involves the reaction of 4-chloromethylbenzoic acid with 1-ethylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly as a cysteine protease inhibitor.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through inhibition of cysteine proteases. It binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can modulate various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid
  • 4-(4-Phenylpiperazin-1-ylmethyl)benzoic acid
  • 4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid

Uniqueness

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is unique due to its ethylpiperazine group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a compound of interest in drug discovery and development .

Biological Activity

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique piperazine moiety, has been studied for various pharmacological effects, including its role as an inhibitor in cancer therapy and its interactions with specific biological targets.

Chemical Structure and Properties

The chemical formula of this compound is C14H20N2O2. The structure features a benzoic acid core linked to a 4-ethylpiperazine group, which enhances its solubility and biological activity.

PropertyValue
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that compounds containing similar piperazine structures can inhibit the BCR-ABL T315I kinase, a common mutation associated with resistance to standard therapies in chronic myeloid leukemia (CML) .

In a comparative study, compounds derived from this structure demonstrated IC50 values significantly lower than traditional inhibitors, indicating enhanced potency against resistant cancer cell lines. For example, one derivative showed an IC50 value of less than 0.51 nM against BCR-ABL WT, highlighting the importance of structural modifications in improving therapeutic efficacy .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells. The piperazine moiety appears to facilitate binding to the active sites of these kinases, enhancing inhibitory effects .

Case Studies

Several case studies have focused on the application of this compound in cancer treatment:

  • Study on BCR-ABL Inhibition : A recent study evaluated the efficacy of various derivatives against BCR-ABL T315I mutants. The results indicated that compounds with the ethylpiperazine substitution exhibited superior binding affinity and inhibitory activity compared to traditional therapies .
  • VEGFR-2 Inhibition : Another investigation assessed the potential of related compounds as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). The findings revealed that certain derivatives significantly reduced VEGFR-2 activity in vitro, suggesting potential applications in anti-angiogenic therapies for cancer .

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with other similar compounds:

CompoundTargetIC50 (nM)Remarks
This compoundBCR-ABL T315I<0.51High potency against resistant strains
Compound AVEGFR-20.39Significant reduction in MCF-7 cells
Compound BBCR-ABL WT96Improved activity with methylene linker

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJVYOLTWZXGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428099
Record name 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895519-97-8
Record name 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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